Butyl methyl sulfide
Description
Contextualization within Organosulfur Chemistry
Organosulfur chemistry is a broad field that investigates the properties, synthesis, and reactions of organic compounds containing sulfur. wikipedia.org These compounds are ubiquitous in nature, found in fossil fuels, and are essential for life, with two of the twenty common amino acids, cysteine and methionine, being organosulfur compounds. wikipedia.org
Thioethers, or sulfides, represent a fundamental class of organosulfur compounds with the general structure R-S-R'. wikipedia.org They are the sulfur analogues of ethers. The carbon-sulfur bonds in thioethers are longer and weaker than carbon-carbon bonds. wikipedia.org Butyl methyl sulfide (B99878) serves as a straightforward example of a simple alkyl sulfide, exhibiting the characteristic properties and reactivity of this functional group. These compounds are noted for their strong, often unpleasant odors, a characteristic that is utilized by some animal species for defensive secretions. britannica.com
The physical and chemical properties of butyl methyl sulfide are summarized in the table below.
| Property | Value |
| Molecular Formula | C5H12S |
| Molar Mass | 104.21 g/mol |
| Density | 0.85 g/cm³ |
| Melting Point | -97.85°C |
| Boiling Point | 122-123°C |
| Flash Point | 20°C |
| Appearance | Colorless liquid nih.gov |
| IUPAC Name | 1-methylsulfanylbutane nih.gov |
| CAS Number | 628-29-5 nih.gov |
Significance and Research Rationale in Contemporary Chemical Science
The significance of thioethers like this compound in modern chemical science is multifaceted, extending to pharmaceuticals, materials science, and organic synthesis. Thioether moieties are present in numerous pharmaceutical agents and are pivotal in the functionalities of many natural products. researchgate.net The development of efficient synthetic routes to thioethers is an active area of research, driven by the need for novel molecules with specific biological or material properties. researchgate.net
Contemporary research has focused on developing new catalytic methods for the synthesis of thioethers, aiming for higher efficiency, milder reaction conditions, and the use of less hazardous reagents. organic-chemistry.org For instance, recent advancements include the use of sulfonyl chlorides, sodium sulfinates, and sulfonyl hydrazides as thiolating reagents. researchgate.net this compound finds application as a flavoring agent in the food industry and is used in the synthesis of specialty chemicals due to its stability and reactivity. nih.gov Research has also explored the use of butanethiol, a related compound, in the synthesis of sulfide-modified vegetable oils through ultraviolet-initiated thiol-ene reactions. Furthermore, sulfide radical cations are being investigated as crucial intermediates in organic chemistry, biochemistry, and materials science, with research focused on creating stable forms of these reactive species. acs.org
Historical Trajectories of Thioether Research
The history of organosulfur chemistry dates back to the 19th century. researchgate.net Early research into thioethers was often associated with the study of natural products and the foul-smelling compounds released during certain chemical reactions. wikipedia.org The synthesis of thioethers has traditionally been achieved through methods such as the nucleophilic substitution of alkyl halides with thiolates, a reaction analogous to the Williamson ether synthesis. masterorganicchemistry.com
A significant part of early organosulfur chemistry was intertwined with the petroleum industry, as crude oil naturally contains a variety of organosulfur compounds. wikipedia.org The removal of these compounds from fuels has been a major focus of industrial research. wikipedia.org Over the years, synthetic methods have evolved considerably. While early methods often involved the use of malodorous thiols, modern approaches focus on developing odorless and more efficient synthetic protocols. organic-chemistry.org For example, a 1978 study detailed the synthesis of thiols and polysulfides from alkyl halides, hydrogen sulfide, ammonia, and sulfur. acs.org More recent developments have explored the use of amide solvents to promote the nucleophilic displacement of halides by thiolate ions for thioether synthesis. acs.org The continuous development of new synthetic strategies highlights the enduring importance of thioethers in organic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfanylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S/c1-3-4-5-6-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXXISMIJBRDQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060852 | |
| Record name | Butane, 1-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
| Record name | Butyl methyl sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15493 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
628-29-5 | |
| Record name | Butyl methyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl methyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 1-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl methyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.032 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL METHYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N5IMB9XAP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Chemistry of Butyl Methyl Sulfide
Established Synthetic Routes for Butyl Methyl Sulfide (B99878)
Traditional methods for forming the carbon-sulfur bond in butyl methyl sulfide primarily rely on thioetherification and alkylation reactions. These routes are well-documented and form the foundation of sulfide synthesis.
The most fundamental approach to synthesizing thioethers is analogous to the Williamson ether synthesis, involving the reaction of a thiol or its corresponding thiolate with an alkyl halide. For this compound, this can be accomplished in two primary ways: the methylation of butanethiol or the butylation of methanethiol (B179389). vulcanchem.com The reaction typically proceeds via an Sₙ2 mechanism where a thiolate anion acts as a nucleophile, attacking an electrophilic carbon on an alkyl halide.
Another common alkylation strategy involves the use of alkylating agents other than halides, such as dimethyl sulfate (B86663) or butyl bromide, which can react with the appropriate thiol under basic conditions to yield the desired thioether. nih.gov Transalkylation reactions, where an existing sulfide is converted into a new one, have also been studied. For instance, reacting tert-butylphenylsulfide with methyl iodide can produce methylphenylsulfide, suggesting a mechanism involving the formation of a dialkyl aryl sulfonium (B1226848) salt intermediate. researchgate.net
Table 1: Comparison of Common Alkylation Strategies for Thioether Synthesis
| Synthetic Strategy | Reactants | Typical Conditions | Mechanism |
|---|---|---|---|
| Thiolate Alkylation | Butanethiol + Methyl Halide (e.g., CH₃I) | Base (e.g., KOH, NaH), Polar Aprotic Solvent (e.g., DMF) | Sₙ2 Nucleophilic Substitution |
| Thiolate Alkylation | Methanethiol + Butyl Halide (e.g., CH₃(CH₂)₃Br) | Base (e.g., KOH, NaH), Polar Aprotic Solvent (e.g., DMF) | Sₙ2 Nucleophilic Substitution |
| Sulfate Alkylation | Butanethiol + Dimethyl Sulfate | Basic, 70°C | Nucleophilic Alkylation |
| Transalkylation | tert-Butyl Butyl Sulfide + Methyl Iodide | Polar Solvent (e.g., DMF) | Sulfonium Salt Intermediate |
This table is generated based on principles from sources nih.govresearchgate.net.
The efficiency of thioether synthesis is highly dependent on the choice of precursors and the optimization of reaction parameters. In alkylation reactions, the nature of the leaving group on the alkyl precursor is critical. For a butyl precursor, reactivity generally increases from chloride to bromide to iodide, with tosylates also serving as excellent leaving groups.
To address the challenges associated with the volatility and malodor of thiols like methanethiol, researchers have designed thiol-free surrogates. mdpi.com One such approach uses xanthates (ROCS₂K) as stable, odorless, and low-cost sulfur sources. These reagents can react with alkyl halides to generate thioethers under transition-metal-free and base-free conditions. mdpi.com Another alternative is the use of (methylthio)trimethylsilane as a non-volatile equivalent of methanethiol for methylthiolation reactions. researchgate.net The optimization of reactants also extends to using alcohols in place of alkyl halides, which is considered a greener approach as the only byproduct is water. beilstein-journals.org
Table 2: Analysis of Precursors for this compound Synthesis
| Precursor Type | Example | Role in Synthesis | Key Considerations |
|---|---|---|---|
| Butyl Precursor | n-Butyl Bromide | Electrophile | Good leaving group, moderate reactivity. |
| Methyl Precursor | Methyl Iodide | Electrophile | Highly reactive alkylating agent. |
| Sulfur Nucleophile | Sodium thiomethoxide (NaSCH₃) | Nucleophile | Strong nucleophile, requires anhydrous conditions. |
| Thiol Surrogate | Potassium Ethyl Xanthate (EtOCS₂K) | Sulfur Source | Odorless, stable alternative to volatile thiols. mdpi.com |
| Green Precursor | Butan-1-ol | Electrophile (activated) | Used with a catalyst; byproduct is water. beilstein-journals.org |
This table is generated based on principles from sources mdpi.combeilstein-journals.org.
Advanced Catalytic Approaches in this compound Synthesis
Catalysis offers powerful tools for synthesizing thioethers with higher efficiency, selectivity, and under milder conditions than traditional methods. Both homogeneous and heterogeneous catalysts have been developed for C-S bond formation.
While n-butyl methyl sulfide is achiral, its isomer, sec-butyl methyl sulfide, possesses a chiral center. The synthesis of such chiral sulfides in an enantiomerically pure form is a significant area of research. wiley-vch.de Asymmetric synthesis strategies often involve the catalytic enantioselective oxidation of prochiral sulfides to chiral sulfoxides, which can then be reduced. wiley-vch.de
More direct methods focus on the enantioselective formation of the C-S bond itself. acs.org For example, chiral bifunctional selenide (B1212193) catalysts have been used for the electrophilic azidothiolation and oxythiolation of alkenes, producing a variety of chiral sulfides with high enantioselectivity. acs.orgfigshare.comresearchgate.net Another approach uses tetrahydrothiophene-based chiral sulfides as organocatalysts for the asymmetric aziridination of imines, demonstrating the utility of chiral sulfides in catalysis. rsc.org A key challenge in developing these methods is that the sulfide product itself can sometimes act as a Lewis base catalyst, potentially impacting the reaction's enantioselectivity. researchgate.net
A wide array of metal-based catalysts have been developed for thioether synthesis. thieme-connect.comresearchgate.net Homogeneous catalysts, often based on palladium, nickel, or copper, are highly effective for cross-coupling reactions. thieme-connect.comresearchgate.net For instance, nickel-catalyzed systems can couple aryl triflates with alkyl thiols under mild conditions, and copper(II) triflate has been shown to effectively catalyze the reaction between benzyl (B1604629) alcohols and thiols. researchgate.netnih.gov Recently, direct thioether metathesis, which rearranges C-S bonds, has been achieved using in situ-formed palladium nanocluster catalysts. rsc.org
Heterogeneous catalysts are attractive due to their ease of separation and recyclability, aligning with green chemistry principles. beilstein-journals.org Solid acid catalysts, such as silica-alumina, can promote the direct reaction of alcohols with thiols under solvent-free conditions. beilstein-journals.org Mesoporous materials like MCM-41 functionalized with copper have been developed as novel heterogeneous nanocatalysts for one-step thioether formation, offering high catalytic performance under mild conditions. bohrium.com Metal-organic frameworks (MOFs), such as a 3D manganese-based MOF, have also shown potential as heterogeneous catalysts for reactions like thioether oxidation. rsc.org
Table 3: Comparison of Catalytic Systems for Thioether Synthesis
| Catalyst Type | Example | Phase | Advantages | Disadvantages |
|---|---|---|---|---|
| Homogeneous | Pd(OAc)₂ / PCy₃ | Liquid | High activity and selectivity, mild conditions. rsc.org | Difficult to separate from product, metal contamination. |
| Homogeneous | Cu(OTf)₂ | Liquid | Good functional group tolerance, uses alcohol precursors. nih.gov | Often requires specific ligand systems. |
| Heterogeneous | Cu-MCM-41 | Solid | Reusable, easy to separate, eco-friendly. bohrium.com | Can have lower activity than homogeneous counterparts. |
| Heterogeneous | Silica-Alumina | Solid | Metal-free, enables solvent-free reactions. beilstein-journals.org | May require higher temperatures. |
| Heterogeneous | Mn-MOF | Solid | High stability, potential for wide substrate scope. rsc.org | Synthesis of the catalyst can be complex. |
This table is generated based on information from sources beilstein-journals.orgnih.govrsc.orgbohrium.comrsc.org.
Sustainable and Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemicals, including thioethers. Key goals include reducing waste, avoiding hazardous reagents, and using renewable resources and catalysts.
Several strategies align with these principles for this compound synthesis. A significant advancement is the use of alcohols as substrates instead of toxic alkyl halides, a method that produces only water as a byproduct. beilstein-journals.org This dehydrative thioetherification can be catalyzed by recyclable solid acids like Nafion. researchgate.netnih.gov The development of thiol-free reagents, such as xanthates, addresses the problem of handling volatile and toxic thiols. mdpi.com
Furthermore, performing reactions in environmentally benign solvents, like water, is a major focus. A base-free synthesis of heteroaryl thioethers in water at room temperature has been reported, highlighting a highly efficient and green method. sioc-journal.cn Electrochemical synthesis offers another sustainable alternative, enabling C-S bond formation without the need for transition metals or chemical oxidants. acs.org The use of bio-based precursors, such as synthesizing poly(isosorbide thioethers) from renewable isosorbide, points towards a future of more sustainable sulfur-containing materials. rsc.org
Chemical Reactivity and Mechanistic Studies of Butyl Methyl Sulfide
Oxidative Transformations of Butyl Methyl Sulfide (B99878)
The sulfur atom in butyl methyl sulfide is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. This transformation can be achieved through various methods, including chemical oxidation and photo-induced pathways.
Formation of Sulfoxides and Sulfones from this compound
The controlled oxidation of this compound yields butyl methyl sulfoxide (B87167), and further oxidation produces butyl methyl sulfone. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often determining the selectivity towards the sulfoxide or sulfone. tcichemicals.com For instance, mild oxidizing agents like hydrogen peroxide can convert this compound to its corresponding sulfoxide.
The selective oxidation of sulfides to sulfoxides is a common transformation in organic synthesis. jchemrev.com Reagents such as chromic acid in pyridine (B92270) have been shown to be effective for the controlled oxidation of sulfides to sulfoxides. jchemrev.com Other methods involve the use of sodium hypochlorite, which can oxidize lower dialkyl sulfides directly to sulfones, while higher sulfides are converted to sulfoxides. jchemrev.com Iodosobenzene and iodoxybenzoic acid have also been utilized for the chemoselective oxidation of sulfides to sulfoxides. jchemrev.com
Titanium silicalite-1 (TS-1) has been reported as an effective catalyst for the oxidation of n-, tert-, iso-, and sec-butyl methyl sulfides with hydrogen peroxide. researchgate.net The reactivity order for the formation of the sulfoxide was found to be n- > tert- > iso- > sec-butyl methyl sulfide. researchgate.net Interestingly, the oxidation of butyl methyl sulfides to sulfoxides can also proceed without a catalyst. researchgate.net However, the subsequent oxidation of the sulfoxide to the sulfone is only observed in the catalyzed reactions. researchgate.net The non-catalyzed reaction can be suppressed by the addition of a base that is too large to enter the catalyst's pores. researchgate.net
The table below summarizes the oxidation of various this compound isomers using hydrogen peroxide in the presence of TS-1 catalyst.
| Substrate | Product(s) | Observations |
| n-Butyl methyl sulfide | Sulfone (dominant) | The non-catalyzed reaction to the sulfoxide occurs readily. |
| iso-Butyl methyl sulfide | Sulfone (dominant) | The non-catalyzed reaction to the sulfoxide occurs readily. |
| sec-Butyl methyl sulfide | Sulfone (dominant) | The non-catalyzed reaction to the sulfoxide occurs readily. |
| tert-Butyl methyl sulfide | Sulfoxide (dominant) | Partial oxidation to the sulfoxide is the main outcome. |
This table is based on findings from a combined experimental and molecular simulation study of thioether oxidation. researchgate.net
Photo-induced Oxidation Pathways of Alkyl Sulfides
The photo-induced oxidation of alkyl sulfides provides an alternative route to sulfoxides. rsc.org These reactions often proceed through different mechanisms depending on the specific conditions and photosensitizers used. rsc.orgresearchgate.net Two common pathways are single-electron transfer (SET) and energy transfer (EnT) to generate singlet oxygen. rsc.orgresearchgate.netnih.gov
In the SET pathway, the excited photosensitizer oxidizes the sulfide to a radical cation. rsc.orgresearchgate.net This radical cation can then react with oxygen to form the corresponding sulfoxide. rsc.org The generation of a superoxide (B77818) anion via SET is a key step in this process. rsc.org
The energy transfer pathway involves the photosensitizer absorbing light and transferring its energy to molecular oxygen, converting it from its triplet ground state to the more reactive singlet state (¹O₂). rsc.orgtandfonline.com Singlet oxygen then reacts with the sulfide to form a persulfoxide intermediate, which can then react with another molecule of the sulfide to produce two molecules of the sulfoxide. tandfonline.com
Studies on the photocatalytic oxidation of dibutyl sulfide have shown that the reaction can proceed via both singlet oxygen and electron transfer mechanisms, leading to the formation of the sulfoxide as the main product, with the sulfone and disulfide as byproducts. researchgate.netnih.gov The choice of wavelength can be crucial for the selectivity and the operative mechanism of the oxidation process. rsc.org
Radical-Mediated Reactions and Thermal Decomposition
Under thermal conditions, this compound can undergo decomposition through radical-mediated pathways, primarily involving unimolecular elimination and cleavage reactions.
Unimolecular Elimination and Cleavage Reactions
The pyrolysis of alkyl sulfides, including this compound, involves the cleavage of the carbon-sulfur (C-S) bond. researchgate.net At elevated temperatures, a common decomposition pathway is a unimolecular elimination reaction, which for sec-butyl methyl sulfide would yield butene and methanethiol (B179389). This type of reaction typically follows first-order kinetics.
Another significant pathway is the homolytic cleavage of the C-S bond, which generates alkyl and thiyl radicals. mit.edu For example, the pyrolysis of tert-butyl methyl sulfide mainly produces isobutene and methanethiol. researchgate.netresearchgate.net This decomposition is a unimolecular process. researchgate.net The C-S bond is relatively weak, facilitating its cleavage to initiate radical chain reactions. mit.edu The resulting radicals can then undergo further reactions such as hydrogen abstraction or β-scission.
The thermal decomposition of di-tert-butyl sulfide has been studied in detail and provides insights into the behavior of branched sulfides. mit.edu The primary decomposition pathways are molecular elimination to form isobutene and tert-butyl thiol, and C-S bond scission to form a tert-butyl radical and a tert-butyl thiyl radical. mit.edu
Influence of Radical Scavengers on Sulfide Pyrolysis
The pyrolysis of sulfides can be influenced by the presence of radical scavengers. These substances can inhibit or alter the course of the radical chain reactions that occur during thermal decomposition. nih.gov For instance, hydrogen sulfide (H₂S) can act as a potent scavenger for alkyl radicals in combustion processes. nih.gov However, its effect can vary depending on the type of hydrocarbon present; it inhibits the pyrolysis of alkanes but not alkenes and alkynes. nih.gov
Anionic and Organometallic Reactivity
The reactivity of this compound can also be explored through anionic and organometallic pathways. Organolithium reagents, which are strong bases and good nucleophiles, are commonly used in these reactions. wikipedia.org
The deprotonation of sulfides at the α-carbon can be achieved using strong bases like organolithium reagents, creating a nucleophilic center that can react with various electrophiles. nih.gov For example, the lithiation of tetrahydrothiophene, a cyclic sulfide, followed by trapping with an electrophile, allows for the α-functionalization of the sulfide. nih.gov This approach provides a route to a variety of substituted cyclic sulfides. nih.gov
While specific studies on the anionic and organometallic reactivity of this compound are not extensively detailed in the provided search results, the general principles of sulfide reactivity suggest that it can undergo reactions such as metalation (deprotonation) with strong bases like n-butyllithium. wikipedia.orgcdnsciencepub.com The resulting organolithium species could then participate in various synthetic transformations, including reactions with electrophiles. wikipedia.orglibretexts.org The presence of the sulfur atom can influence the regioselectivity of such reactions. cdnsciencepub.com
Isomerization and Addition Reactions of this compound
Alkyl sulfides can participate in isomerization and addition reactions. For instance, the photoinitiated reactions of 2-butenes in the presence of hydrogen sulfide lead to both isomerization of the butene and the addition of the thiol radical to the double bond, forming mercaptans and sulfides. cdnsciencepub.comresearchgate.net While this example does not directly involve this compound, it illustrates the types of reactions that unsaturated systems can undergo in the presence of sulfur compounds. The addition of hydrogen sulfide to alkenes can also be catalyzed to produce thiols, with thioethers (sulfides) being potential byproducts. google.com
The isomerization of alkenes in the presence of sulfur compounds often proceeds through radical mechanisms, where a thiyl radical adds to the double bond, allowing for rotation and subsequent elimination to yield the isomerized alkene. cdnsciencepub.com Addition reactions, on the other hand, result in the formation of a new carbon-sulfur bond. cdnsciencepub.comresearchgate.net
Comparative Reactivity and Structure-Reactivity Relationships within Alkyl Sulfides
The reactivity of alkyl sulfides is significantly influenced by their structure. fiveable.meuniversiteitleiden.nlcdnsciencepub.comacs.org Key factors include the nature of the alkyl groups attached to the sulfur atom, which can exert both electronic and steric effects.
Nucleophilicity and Basicity:
Sulfides are generally more nucleophilic but less basic than their corresponding ethers. fiveable.memsu.edu This is attributed to the larger size and greater polarizability of the sulfur atom compared to oxygen. fiveable.me The valence electrons on sulfur are in 3p orbitals, which are farther from the nucleus and less tightly held than the 2p electrons of oxygen, making them more available for nucleophilic attack. pressbooks.publibretexts.org
Table 1: Comparison of Properties of Alkyl Sulfides and Ethers
| Property | Alkyl Sulfides (R-S-R') | Alkyl Ethers (R-O-R') |
| Nucleophilicity | Higher | Lower |
| Basicity | Lower | Higher |
| Oxidation | Easily oxidized to sulfoxides and sulfones | Generally resistant to oxidation |
| Reaction with Alkyl Halides | Readily form sulfonium (B1226848) ions | React slowly or not at all |
Steric Effects:
The rate of reactions involving the sulfur atom in alkyl sulfides is sensitive to steric hindrance. For example, in the oxidation of alkyl phenyl sulfides, the reaction rate decreases as the size of the alkyl group increases (methyl > ethyl > n-propyl > isopropyl > tert-butyl). cdnsciencepub.com This demonstrates that bulky alkyl groups can impede the approach of reagents to the sulfur atom.
Table 2: Relative Rates of Oxidation of Alkyl Phenyl Sulfides cdnsciencepub.com
| Sulfide | Relative Rate of Oxidation |
| Methyl phenyl sulfide | 100 |
| Ethyl phenyl sulfide | 39.1 |
| n-Propyl phenyl sulfide | 32.1 |
| Isopropyl phenyl sulfide | 15.3 |
| tert-Butyl phenyl sulfide | 1.70 |
Electronic Effects:
The electronic properties of the substituents on the alkyl or aryl groups attached to the sulfur can also influence reactivity. Electron-donating groups tend to increase the electron density on the sulfur atom, potentially enhancing its nucleophilicity. Conversely, electron-withdrawing groups decrease the electron density on the sulfur, which can make the adjacent protons more acidic and facilitate metalation. pearson.com
Environmental Chemistry and Biogeochemical Cycling of Butyl Methyl Sulfide
Atmospheric Chemistry and Degradation Pathways
The atmospheric fate of butyl methyl sulfide (B99878), like other volatile organic sulfur compounds (VOSCs), is primarily governed by its reactions with photochemically generated oxidants. Its structural similarity to more extensively studied compounds like dimethyl sulfide (DMS) and ethyl methyl sulfide (EMS) allows for a detailed understanding of its likely degradation pathways.
The atmospheric lifetime of butyl methyl sulfide is determined by the rate at which it reacts with key oxidants, including the hydroxyl radical (OH) during the day, the nitrate (B79036) radical (NO₃) at night, and chlorine (Cl) atoms, particularly in marine or polluted continental environments. conicet.gov.ar The reaction can proceed through two main channels: H-atom abstraction from the alkyl groups or the addition of the oxidant to the sulfur atom. conicet.gov.ar
For the reaction with Cl atoms, studies on analogous compounds like ethyl methyl sulfide show that H-atom abstraction is a significant pathway, leading to the formation of various radicals that undergo further oxidation. conicet.gov.ar The reaction of Cl atoms with dimethyl sulfide, for instance, proceeds via both H-atom abstraction and Cl-atom addition. conicet.gov.arescholarship.org
Rate constants for the gas-phase reaction of ozone (O₃) with different isomers of this compound have been measured at 300±2 K and 760 Torr. researchgate.net The results indicate that the structure of the butyl group influences reactivity.
Table 1: Experimentally Determined Rate Constants for the Reaction of Ozone with this compound Isomers
| Reactant | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| n-Butyl methyl sulfide | (1.23 ± 0.06) × 10⁻¹⁸ | researchgate.net |
| sec-Butyl methyl sulfide | (1.23 ± 0.06) × 10⁻¹⁸ | researchgate.net |
| tert-Butyl methyl sulfide | (1.23 ± 0.06) × 10⁻¹⁸ | researchgate.net |
The oxidation of this compound in the atmosphere leads to a cascade of reaction products, some of which can act as precursors for secondary aerosol formation. The initial oxidation products depend on the specific oxidant and the reaction pathway (abstraction vs. addition).
Drawing analogies from the Cl-initiated oxidation of ethyl methyl sulfide, the degradation of this compound is expected to produce sulfur dioxide (SO₂), hydrochloric acid (HCl), and various aldehydes. conicet.gov.ar The abstraction of a hydrogen atom from the butyl or methyl group initiates a sequence of reactions involving oxygen, ultimately cleaving C-S and C-C bonds.
Expected Atmospheric Reaction Products:
Sulfur Dioxide (SO₂): A major product formed from the oxidation of the sulfur-containing radical fragments. conicet.gov.arwikipedia.org SO₂ can be further oxidized in the gas phase or in aqueous aerosols to form sulfuric acid. wikipedia.orgnih.gov
Aldehydes: Formaldehyde (HCHO) is expected from the oxidation of the methyl group, while butanal or other C₄ aldehydes would result from the degradation of the butyl group. conicet.gov.ar
Sulfuric Acid (H₂SO₄) and Methanesulfonic Acid (MSA): These are key aerosol precursors formed from the oxidation of many organosulfur compounds. nih.govcopernicus.org The oxidation of the methylthio fragment (CH₃S·) can lead to the formation of MSA (CH₃SO₃H), while further oxidation of SO₂ produces H₂SO₄. nih.govcopernicus.org These low-volatility compounds can nucleate to form new particles or condense onto existing aerosols, contributing to the formation of cloud condensation nuclei (CCN). wikipedia.orgcopernicus.orglu.se
Dimethyl Sulfoxide (B87167) (DMSO) analogues: The addition pathway, particularly with OH radicals, can lead to the formation of butyl methyl sulfoxide, analogous to the formation of DMSO from dimethyl sulfide. wikipedia.orgcopernicus.org This sulfoxide can undergo further oxidation.
Table 2: Potential Atmospheric Reaction Products of this compound Oxidation
| Product | Precursor/Pathway | Atmospheric Significance | Reference |
|---|---|---|---|
| Sulfur Dioxide (SO₂) | Oxidation of sulfur-containing radical intermediates | Precursor to sulfuric acid and sulfate (B86663) aerosols | conicet.gov.arwikipedia.org |
| Formaldehyde (HCHO) | Oxidation of the methyl group fragment | Common atmospheric pollutant | conicet.gov.ar |
| Butanal/Other C₄ Aldehydes | Oxidation of the butyl group fragment | Contributes to photochemical smog | conicet.gov.ar |
| Sulfuric Acid (H₂SO₄) | Oxidation of SO₂ | Key component of acid rain and new particle formation | nih.govcopernicus.org |
| Methanesulfonic Acid (MSA) | Oxidation of the methylthio radical (CH₃S·) | Contributes to aerosol mass and CCN activity | nih.govcopernicus.org |
| Butyl Methyl Sulfoxide | OH radical addition to the sulfur atom | Intermediate in the oxidation chain | wikipedia.orgcopernicus.org |
Fate and Transport in Aquatic and Terrestrial Ecosystems
Once released into the environment, this compound can enter aquatic and terrestrial systems where its fate is determined by a combination of biological and non-biological processes. Its relatively low water solubility and volatility suggest that it will partition between water, soil, and air. thermofisher.comsolubilityofthings.com
Microbial activity is a crucial pathway for the degradation of alkyl sulfides in the environment. oup.com Various bacteria and fungi can utilize these compounds as sources of carbon and sulfur. oup.comcore.ac.uk
Research on the biotransformation of tert-butyl methyl sulfide by the filamentous fungus Botrytis cinerea found that the compound was likely utilized as a carbon and sulfur source for the fungus's metabolism, as no specific biotransformation products were recovered. core.ac.uk This suggests complete mineralization is possible. Other studies have demonstrated that thioethers, including t-butyl sulfide, are substrates for the enzyme thioether S-methyltransferase, which catalyzes their methylation to form more water-soluble sulfonium (B1226848) ions, facilitating excretion in biological systems. nih.gov This represents a detoxification and mobilization pathway.
The degradation pathways often involve an initial attack on one of the methyl groups. asm.org Studies with Thiobacillus species degrading ethyl methyl sulfide showed the initial conversion to ethanethiol, indicating the removal of the methyl group. asm.org Two primary aerobic pathways for dimethyl sulfide are known, which can serve as models for this compound:
Monooxygenase Pathway: An initial oxidation by a DMS monooxygenase yields methanethiol (B179389) and an aldehyde (in this case, likely butanal). oup.com
Methyltransferase Pathway: This involves the transfer of a methyl group to a carrier like cobalamin, followed by oxidation. asm.org
Table 3: Microbial Degradation and Biotransformation of this compound and Related Thioethers
| Organism/Enzyme | Substrate(s) | Pathway/Product | Significance | Reference |
|---|---|---|---|---|
| Botrytis cinerea (fungus) | tert-Butyl methyl sulfide | Utilized as C and S source (mineralization) | Complete degradation in terrestrial/plant-associated environments. | core.ac.uk |
| Thiobacillus sp. (bacteria) | Ethyl methyl sulfide | Initial attack on the methyl group, producing ethanethiol. | Suggests a likely first step for this compound degradation is demethylation. | asm.org |
| Thioether S-methyltransferase | t-Butyl sulfide, various thioethers | Methylation to form methyl sulfonium ions. | A biotransformation pathway increasing water solubility and mobility. | nih.gov |
| DMS Monooxygenase | Dimethyl sulfide (analogue) | Oxidation to methanethiol and formaldehyde. | A likely enzymatic pathway for this compound, producing butanal and methanethiol. | oup.com |
The presence of this compound in groundwater near natural gas facilities indicates its potential for transport in aquatic systems. epa.gov Its degradation under anaerobic conditions, particularly in sediments, may occur via processes analogous to those for DMS, involving methanogens and sulfate-reducing bacteria. asm.orgnih.gov
In the absence of microbial activity, the degradation of this compound is expected to be slow.
Hydrolysis: Thioethers like this compound lack functional groups that readily hydrolyze under typical environmental conditions of temperature and pH. nih.gov Therefore, hydrolysis is not considered a significant degradation pathway.
Photolysis: this compound is not expected to undergo direct photolysis as it does not absorb UV light at wavelengths found in sunlight (>290 nm). nih.gov However, indirect photolysis, or photo-oxidation, can occur in aquatic environments in the presence of natural sensitizers like humic acids, which can absorb light and produce reactive oxygen species that then degrade the compound. nih.gov Prolonged exposure to light may also lead to radical-mediated degradation.
Role in Natural Volatile Sulfur Compound Emissions
Volatile sulfur compounds are emitted into the atmosphere from a wide range of natural sources, including marine phytoplankton, terrestrial vegetation, and the microbial decomposition of organic matter in soils and wetlands. asm.orgresearchgate.net The most abundant biogenic sulfur compound emitted is dimethyl sulfide (DMS), which plays a significant role in the global sulfur cycle and climate regulation. wikipedia.org
Toxicological Investigations and Biochemical Interactions of Butyl Methyl Sulfide
Mechanisms of Organosulfur Compound Toxicity
Organosulfur compounds, including butyl methyl sulfide (B99878), exhibit a range of interactions with biological systems. Their toxicity is often rooted in the chemical reactivity of the sulfur atom, which can participate in various biochemical reactions, altering cellular structure and function.
Thioethers, characterized by a sulfur atom bonded to two alkyl or aryl groups, are known to interact with cellular systems primarily through the nucleophilic nature of the sulfur atom. This allows them to engage with electrophilic sites on biomolecules. A significant subcellular target for thioethers is the cytochrome P-450 enzyme system located in the liver microsomes.
Research has shown that butyl methyl sulfide directly binds to oxidized cytochrome P-450 in liver microsomes from phenobarbital-pretreated rats. nih.gov This interaction is a form of ligand binding to the enzyme's heme iron, which blocks the hydrophobic substrate binding site. nih.gov The binding event is characterized by distinct changes in the optical difference spectra and the electron paramagnetic resonance spectrum. nih.gov This direct interaction can competitively inhibit the metabolism of other substrates, such as the O-dealkylation of 7-ethoxycoumarin, demonstrating a clear mechanism of enzymatic interference. nih.gov The thioether sulfur can also interact with thiol groups (-SH) in bacterial enzymes, potentially inhibiting key metabolic pathways.
Table 1: Spectral Changes upon this compound Binding to Cytochrome P-450
This table summarizes the observed spectral shifts when this compound binds to microsomal cytochrome P-450, indicating a direct ligand interaction.
| Condition | Spectral Feature | Observed Wavelengths (nm) | Reference |
|---|---|---|---|
| Oxidized Cytochrome P-450 | Optical Difference Spectra Maxima | 435 and 552 | nih.gov |
| Reduced by NADPH or Sodium Dithionite | Soret Absorption Band | 449 | nih.gov |
| Reduced by NADPH or Sodium Dithionite | Alpha and Beta Bands | 573 and 545 | nih.gov |
Sulfane sulfur is defined as a sulfur atom that has six valence electrons and no charge, and is bonded to another sulfur atom (e.g., in persulfides, R-S-SH). researchgate.netoup.com These species are highly nucleophilic, more so than corresponding thiols, and play a crucial role in the cellular defense system against electrophilic and oxidative stress. researchgate.netoup.com
The biological stress response system utilizes sulfane sulfur to detoxify harmful electrophiles by forming sulfur adducts, which can then be excreted. oup.com Organosulfur compounds can influence this system by modulating the cellular pool of sulfane sulfur-containing molecules. For instance, the metabolism of sulfur compounds can lead to the generation of species like glutathione (B108866) persulfide (GSSH). oup.commdpi.com This enhances the cell's capacity to handle oxidative challenges. mdpi.com The knockdown of sulfane sulfur-producing enzymes has been shown to increase toxicity from electrophiles, highlighting the protective role of this system. researchgate.net Cysteine-bound sulfane sulfur atoms in proteins, such as metallothionein-3, are also involved in cellular redox homeostasis and the regulation of metal ions like zinc. elifesciences.org
Modulation of Biological Systems and Enzymatic Inhibition
This compound and related organosulfur compounds can modulate various biological and catalytic systems. This modulation is often due to the sulfur atom's ability to interact with metal centers or active sites of enzymes, leading to inhibition or altered activity.
Ziegler-Natta (ZN) catalysts are crucial for the industrial polymerization of olefins like propylene (B89431). dntb.gov.uanih.gov The efficiency of these catalysts, which typically contain titanium active centers, is highly sensitive to impurities, particularly sulfur compounds. dntb.gov.uamdpi.com Organosulfur compounds such as mercaptans (e.g., methyl, ethyl, and butyl mercaptan) act as inhibitors or poisons to the ZN catalyst. dntb.gov.ua
The mechanism of inhibition involves the sulfur atom, with its available lone pair of electrons, acting as a nucleophile that adsorbs onto the electrophilic titanium active sites of the catalyst. mdpi.com This interaction forms a stable complex that blocks the site, preventing the coordination and polymerization of propylene monomers, thereby reducing catalyst productivity and altering the properties of the final polymer. dntb.gov.uamdpi.com Studies on various mercaptans show that even at parts-per-million (ppm) concentrations, they can cause a significant loss in polypropylene (B1209903) production. dntb.gov.ua
Table 2: Effect of Mercaptans on Ziegler-Natta Catalyst Productivity
This table illustrates the inhibitory effect of different mercaptans on the productivity of a Ziegler-Natta catalyst in polypropylene (PP) synthesis, demonstrating how structurally similar compounds to this compound can impact industrial catalytic systems.
| Inhibitor | Concentration (ppm) | PP Production (MT/kg) | Production Loss (MT/kg) | Reference |
|---|---|---|---|---|
| None (Control) | 0 | 46.00 | - | dntb.gov.ua |
| Methyl Mercaptan | ~0.78 | 45.75 | 0.25 | dntb.gov.ua |
| Ethyl Mercaptan | ~0.87 | 45.79 | 0.21 | dntb.gov.ua |
The cholinergic system, which uses acetylcholine (B1216132) (ACh) as a neurotransmitter, is fundamental for nerve function. Its activity is regulated by enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). rsc.orgnih.gov Some organosulfur compounds have been shown to interact with and inhibit these enzymes.
Studies on compounds structurally related to this compound, such as n-butyl mercaptan, have demonstrated inhibitory activity against AChE. arakmu.ac.ir This inhibition disrupts the normal hydrolysis of ACh, leading to alterations in cholinergic signaling. arakmu.ac.ir The proposed mechanism involves the interaction of the sulfur-containing compound with the active site of the cholinesterase enzyme. arakmu.ac.ir Furthermore, it has been noted that oxidative stress can act as a booster for the cholinergic effects secondary to exposure to these mercaptans. arakmu.ac.ir While AChE is the primary target in a healthy brain, BChE activity becomes more significant in certain neurodegenerative conditions, making it another relevant target for xenobiotics. rsc.orgnih.gov
Biotransformation and Metabolite Formation Pathways
This compound, like other simple thioethers, undergoes metabolic transformation in biological systems to facilitate its excretion. These pathways primarily involve modification of the sulfur atom.
One major pathway is S-oxidation , where enzymes, often cytochrome P-450 monooxygenases, oxidize the sulfide first to a sulfoxide (B87167) (butyl methyl sulfoxide) and then potentially further to a sulfone (butyl methyl sulfone). core.ac.ukresearchgate.net This process increases the polarity of the compound. Various microorganisms, including fungi like Botrytis cinerea and bacteria like Gordonia terrae, are capable of performing these stereoselective oxidations. core.ac.ukresearchgate.net
Another significant biotransformation route is S-methylation . The enzyme thioether S-methyltransferase (TEMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the sulfur atom of the thioether. nih.gov This reaction forms a water-soluble methyl sulfonium (B1226848) ion, which is readily excreted in the urine. nih.gov Research has demonstrated that various thioethers, including t-butyl sulfide, are substrates for this enzyme in vitro and are methylated in vivo. nih.gov
In some cases, microorganisms may utilize simple sulfides as a source of carbon and sulfur for their own metabolism, breaking them down completely without the formation of excretable intermediate metabolites. core.ac.uk
Table 3: Biotransformation Pathways of this compound and Related Thioethers
This table outlines the primary metabolic pathways for simple thioethers, the enzymes involved, and the resulting products.
| Pathway | Enzyme/System | Key Reaction | Products | Reference |
|---|---|---|---|---|
| S-Oxidation | Cytochrome P-450 Monooxygenases | Addition of oxygen to the sulfur atom | Sulfoxides, Sulfones | nih.govcore.ac.ukresearchgate.net |
| S-Methylation | Thioether S-methyltransferase (TEMT) | Addition of a methyl group to the sulfur atom | Methyl sulfonium ions | nih.gov |
| Metabolic Utilization | Fungal metabolic systems | Breakdown for carbon/sulfur source | No distinct biotransformation products | core.ac.uk |
Compound List
Enzymatic Biotransformation of this compound In Vivo
The in vivo biotransformation of this compound, a simple alkyl thioether, is governed by several key enzymatic pathways common to the metabolism of xenobiotic sulfides. The primary routes of metabolism involve oxidation of the sulfur atom (S-oxidation) and methylation of the sulfur atom (S-methylation). These reactions are catalyzed by well-characterized enzyme systems, primarily located in the liver, that serve to increase the water solubility of the compound, thereby facilitating its excretion from the body.
The principal enzymes involved in the biotransformation of thioethers like this compound are the Cytochrome P450 (CYP) superfamily and the Flavin-containing monooxygenase (FMO) system. nih.gov These enzyme systems are responsible for the oxidation of the sulfur atom. In vitro studies using rabbit liver microsomes have demonstrated that the mixed-function oxygenase system, which includes CYPs, can oxidize s-butyl methyl sulfide to its corresponding oxidized forms. Another major metabolic pathway for thioethers is S-methylation, a reaction catalyzed by Thioether S-methyltransferase (TEMT). researchgate.net This enzyme transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the sulfur atom of the thioether, forming a tertiary sulfonium ion. While this compound has not been directly studied, research has shown that the structurally similar methyl n-propyl sulfide and t-butyl sulfide are substrates for this enzyme in vivo. nih.gov
The table below summarizes the key enzymes involved in the biotransformation of this compound and related thioethers.
| Enzyme System | Enzyme Subfamily/Specific Enzyme | Metabolic Reaction | Substrate Example (if not this compound) |
| Mixed-Function Oxygenases | Cytochrome P450 (CYP) | S-oxidation | s-Butyl methyl sulfide |
| Flavin-containing monooxygenase (FMO) | S-oxidation | Various thioether-containing pesticides nih.gov | |
| Methyltransferases | Thioether S-methyltransferase (TEMT) | S-methylation | Methyl n-propyl sulfide, t-Butyl sulfide nih.gov |
Formation and Fate of Sulfur Adducts and Metabolites
The enzymatic biotransformation of this compound results in the formation of several metabolites. The S-oxidation pathway yields Butyl methyl sulfoxide as the initial product, which can be further oxidized to form Butyl methyl sulfone. This sequential oxidation is a common metabolic fate for many alkyl sulfides. tandfonline.comtandfonline.com
The S-methylation pathway leads to the formation of the Butyl dimethylsulfonium ion. This positively charged metabolite is significantly more water-soluble than the parent compound, which facilitates its renal excretion. nih.gov
Another critical pathway in the metabolism of many xenobiotics, including those with electrophilic potential, is conjugation with glutathione (GSH). nih.govnih.govwikipedia.org While direct evidence for the formation of a GSH adduct of this compound is not extensively documented, it is a plausible metabolic route, especially if reactive intermediates are formed during its oxidation. The initial glutathione conjugate can be further processed through the mercapturic acid pathway. This involves sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety, followed by N-acetylation of the remaining cysteine conjugate to form a mercapturate (N-acetylcysteine conjugate), which is then excreted in the urine. nih.govnih.gov
The table below details the primary metabolites formed from this compound and their subsequent fate.
| Metabolic Pathway | Metabolite | Subsequent Fate |
| S-Oxidation | Butyl methyl sulfoxide | Further oxidation to the sulfone or excretion. |
| Butyl methyl sulfone | Excretion in urine. | |
| S-Methylation | Butyl dimethylsulfonium ion | Excretion in urine. nih.gov |
| Conjugation (putative) | Glutathione conjugate | Further metabolism via the mercapturic acid pathway. nih.gov |
| Cysteine conjugate | N-acetylation to form mercapturate. nih.gov | |
| N-acetylcysteine conjugate (Mercapturate) | Excretion in urine. nih.gov |
Advanced Analytical Methodologies for Butyl Methyl Sulfide Detection and Characterization
Advanced Chromatographic Separation and Detection Techniques
Chromatography is a cornerstone for isolating butyl methyl sulfide (B99878) from various matrices, ranging from environmental samples to industrial products. The choice of technique depends on the complexity of the sample and the required level of sensitivity.
Gas chromatography (GC) is the premier technique for analyzing volatile compounds like butyl methyl sulfide. When coupled with selective detectors, it provides powerful tools for both quantification and identification.
The Sulfur Chemiluminescence Detector (SCD) is highly specific for sulfur-containing compounds. gcms.cz Its operation involves the combustion of analytes to produce sulfur monoxide (SO), which then reacts with ozone in a chemiluminescent reaction. hpst.cz This process yields a signal that is highly selective and linearly proportional to the sulfur concentration, with minimal interference from co-eluting hydrocarbons (a phenomenon known as quenching). gcms.czdtic.mil This makes GC-SCD an ideal method for trace-level analysis of this compound in complex matrices such as natural gas, petroleum products, and fuels. gcms.czsgs.com The method is standardized in procedures like ASTM D5504 for sulfur compounds in natural gas and ASTM D5623 for light petroleum liquids. gcms.czsgs.com
The Flame Ionization Detector (FID) is a more universal detector for organic compounds. It operates by pyrolyzing the analyte in a hydrogen/air flame, which produces ions and generates a current proportional to the concentration of carbon atoms. libretexts.org While highly sensitive, the FID is not selective for sulfur compounds and will respond to any hydrocarbon present. chromatographyonline.com Therefore, its utility for analyzing this compound depends on achieving complete chromatographic separation from other organic compounds in the sample. libretexts.org Despite its lack of selectivity, the FID is valued for its robustness and wide linear range, making it suitable for samples where this compound is a major component or in simpler mixtures. libretexts.org
| Technique | Principle of Detection | Selectivity for Sulfides | Key Advantages | Common Applications |
|---|---|---|---|---|
| GC-SCD | Chemiluminescent reaction of sulfur monoxide (SO) with ozone. hpst.cz | High, specific to sulfur. gcms.cz | Excellent sensitivity (ppb levels), high selectivity, equimolar response, minimal hydrocarbon quenching. gcms.czhpst.cz | Trace sulfur analysis in natural gas and petroleum products (ASTM D5504, D5623). gcms.czsgs.com |
| GC-FID | Ionization of organic compounds in a hydrogen/air flame. libretexts.org | Low, responds to most organic compounds. chromatographyonline.com | High sensitivity, wide linear range, robust and reliable. libretexts.org | Analysis of organic analytes in environmental and aqueous samples where separation is effective. libretexts.org |
For exceptionally complex samples where one-dimensional GC cannot provide adequate separation, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolving power. nih.gov In this technique, effluent from a primary GC column is continuously trapped, concentrated, and re-injected onto a second, shorter column with a different stationary phase. nih.gov This process, facilitated by a modulator, generates a two-dimensional chromatogram with greatly increased peak capacity. chromatographyonline.com
GC×GC is particularly effective for separating sulfur compounds, including this compound, from the dense hydrocarbon matrix of natural gas or fuels. chromatographyonline.com The technique can be paired with detectors like FID or a time-of-flight mass spectrometer (TOFMS). chromatographyonline.comnih.gov The use of a TOFMS detector is advantageous as it can acquire full mass spectra at the high speeds necessary to characterize the narrow peaks produced in the second dimension. nih.gov The enhanced separation provided by GC×GC improves the quality of the resulting mass spectra, facilitating more confident identification of trace components. nih.gov This methodology has proven invaluable in characterizing volatile bacterial metabolites and analyzing the complex volatile fractions of foods and beverages. nih.govadmin.chmdpi.com
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique, but its application is generally reserved for non-volatile or thermally unstable compounds. biotecha.lt Given that this compound is a highly volatile compound, GC is the standard and more appropriate method for its analysis. nist.gov
In principle, HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. biotecha.lt While methods exist for analyzing certain sulfur-containing species, such as sulfites or non-volatile thiols, direct applications for short-chain alkyl sulfides like this compound are not commonly reported in scientific literature. nih.govgoogle.com The analysis of such volatile compounds by HPLC would present significant challenges related to sample containment and detection. Therefore, HPLC is not considered a standard or practical methodology for the analysis of this compound.
Spectroscopic Techniques for Structural and Conformational Analysis
Spectroscopic methods are indispensable for elucidating the precise molecular structure and understanding the dynamic conformational behavior of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive tool for determining the molecular structure of organic compounds. carlroth.com By analyzing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), the connectivity and chemical environment of atoms within the this compound molecule can be established.
In the ¹H NMR spectrum of this compound, distinct signals correspond to the chemically non-equivalent protons on the methyl and butyl groups. The methyl protons (S-CH₃) appear as a singlet, while the protons on the butyl chain appear as multiplets (a triplet for the terminal methyl group and two sextets/multiplets for the methylene (B1212753) groups) due to spin-spin coupling with adjacent protons. The chemical shifts of the methylene groups are influenced by their proximity to the electronegative sulfur atom.
The ¹³C NMR spectrum provides complementary information, showing separate signals for each of the five carbon atoms in the molecule, with chemical shifts indicative of their bonding environment. chemicalbook.com
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | CH₃-CH₂- | ~0.92 | Triplet |
| -CH₂-CH₂-S- | ~1.41 | Sextet/Multiplet | |
| CH₃-CH₂-CH₂- | ~1.58 | Sextet/Multiplet | |
| S-CH₃ | ~2.09 | Singlet | |
| ¹³C NMR | CH₃-CH₂- | ~13.6 | - |
| S-CH₃ | ~15.3 | - | |
| -CH₂-CH₂-S- | ~21.9 | - | |
| CH₃-CH₂-CH₂- | ~31.5 | - | |
| -CH₂-S- | ~34.0 | - |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations and rotational isomerism of this compound. oup.com Due to rotation around the C-C and C-S single bonds, the molecule can exist in several different spatial arrangements known as conformers.
Studies combining Raman and IR spectra of this compound in its gaseous, liquid, and solid states have revealed its conformational behavior. oup.com In the crystalline (solid) state, the molecule is found to exist exclusively in the all-trans conformation. However, in the liquid and glassy states, a mixture of multiple conformers coexists. oup.com Analysis of the spectra indicates that conformations that are gauche around the S-C axis are more stable than the trans conformation in the liquid state. This preference is attributed to the influence of repulsive forces between nonbonded hydrogen atoms. oup.com
The IR spectrum, available through databases like the NIST Chemistry WebBook, shows characteristic absorption bands corresponding to C-H stretching, bending, and C-S stretching vibrations, which can be used for functional group identification. nist.gov Similarly, Raman spectroscopy is highly effective for studying skeletal vibrations and the S-S stretching modes in related sulfur compounds, providing insights into protein conformation. semi.ac.cnijbio.com The combination of IR and Raman spectroscopy with theoretical calculations allows for detailed assignment of vibrational modes to specific conformers, offering a deeper understanding of the molecule's structural dynamics. capes.gov.brresearchgate.net
Mass Spectrometry (MS) for Fragmentation Analysis and Quantification
Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying volatile sulfur compounds (VSCs) like this compound. When coupled with gas chromatography (GC-MS), it allows for the separation of complex mixtures and the subsequent structural elucidation and quantification of individual components. nih.gov
Fragmentation Analysis
In electron ionization (EI) mass spectrometry, molecules are bombarded with high-energy electrons, causing them to ionize and fragment in predictable ways. The resulting mass spectrum is a "fingerprint" of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion (the intact ionized molecule) and its various fragments. libretexts.orgiitd.ac.inneu.edu.tr
For sulfur-containing compounds like this compound, the presence of the sulfur atom with its non-bonding electrons influences the fragmentation pattern. libretexts.orgmiamioh.edu A key fragmentation pathway for sulfides is the α-cleavage, where the bond adjacent to the sulfur atom breaks. libretexts.orgmiamioh.edu This process leads to the formation of stable, resonance-stabilized cations.
The mass spectrum of this compound (C₅H₁₂S, molecular weight: 104.21) displays a characteristic pattern. nist.govnist.gov The molecular ion peak (M+) is observed at m/z 104. An unusually large M+2 peak is also characteristic of sulfur-containing compounds due to the natural abundance of the ³⁴S isotope (approximately 4.4%). iitd.ac.in
Common fragmentation patterns for alkyl sulfides involve the cleavage of C-C and C-S bonds. For this compound, major fragments arise from the loss of alkyl radicals. The fragmentation of the C-C bonds in the butyl group produces a series of alkyl carbocations. msu.edu
Table 1: Characteristic Mass Fragments for this compound This table is generated based on general fragmentation principles and available spectral data.
| m/z Value | Proposed Fragment Ion | Formation Pathway |
| 104 | [CH₃SC₄H₉]⁺• | Molecular Ion (M⁺) |
| 89 | [SC₄H₉]⁺ | Loss of a methyl radical (•CH₃) |
| 75 | [CH₃SC₂H₄]⁺ | McLafferty-type rearrangement |
| 61 | [CH₃S=CH₂]⁺ | α-cleavage, loss of a propyl radical (•C₃H₇) |
| 57 | [C₄H₉]⁺ | Butyl cation, cleavage of the C-S bond |
| 47 | [CH₃S]⁺ | Methylthio cation, cleavage of the C-S bond |
| 43 | [C₃H₇]⁺ | Propyl cation from butyl group fragmentation |
Data sourced from NIST Chemistry WebBook and general fragmentation patterns. libretexts.orgnist.govmsu.edu
QuantificationFor quantitative analysis, GC-MS is a commonly employed method. nih.gov The compound is first separated from the sample matrix on a GC column and then detected by the mass spectrometer. By operating the MS in selected ion monitoring (SIM) mode, the instrument is set to detect only specific m/z values characteristic of the target analyte (e.g., m/z 61 and 104 for this compound). This approach significantly enhances sensitivity and selectivity, allowing for quantification at trace levels, such as parts-per-billion (ppb) or even parts-per-trillion (ppt). nih.govchromatographyonline.com Calibration is performed by analyzing standard solutions of known concentrations to create a calibration curve. oregonstate.edu A method for the simultaneous determination of nine different volatile sulfur compounds, including ethyl methyl sulfide, using solid-phase microextraction (SPME) followed by GC-MS achieved detection limits in the ppt (B1677978) range. nih.gov
Electrochemical and Colorimetric Sensing Methods for Sulfide Analysis
While mass spectrometry offers high precision, there is a growing demand for rapid, portable, and cost-effective methods for sulfide detection, particularly for in-field applications. rsc.org Electrochemical and colorimetric sensors provide promising alternatives. researchgate.netmdpi.com
Electrochemical Sensing
Electrochemical sensors detect analytes by measuring changes in electrical properties (like current or potential) resulting from a redox reaction at an electrode surface. researchgate.netnih.gov These sensors offer high sensitivity, rapid response times, and affordability. rsc.org For sulfide detection, techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry are commonly used. researchgate.netrsc.org
The direct electrochemical oxidation of sulfides has been studied on various electrode materials, including glassy carbon (GC), boron-doped diamond (BDD), and carbon nanotubes (CNT). nih.gov The choice of electrode material is critical as it can have a catalytic effect on the sulfide oxidation reaction, thereby improving sensitivity. rsc.org For instance, carbon nanofiber-epoxy composite electrodes have demonstrated enhanced sensitivity for sulfide detection compared to other carbon-based electrodes. rsc.org A significant challenge in the electrochemical detection of sulfides is "sulfur poisoning," where elemental sulfur adsorbs onto the electrode surface, passivating it and reducing sensor performance. acs.org Techniques like triple pulse amperometry (TPA) have been developed to mitigate this issue by applying a cleaning pulse at a higher potential to oxidize and remove the adsorbed sulfur. acs.org
Colorimetric Sensing
Colorimetric sensors rely on a chemical reaction that produces a visible color change, the intensity of which is proportional to the analyte concentration. mdpi.com These methods are often simple, require minimal equipment (sometimes only the naked eye), and are cost-effective. mdpi.comnih.gov
A classic method for sulfide quantification is the methylene blue assay. nih.govnih.gov In this reaction, sulfide reacts with N,N-dimethyl-p-phenylenediamine in the presence of an oxidizing agent (like ferric chloride) under acidic conditions to form the intensely colored methylene blue complex, which can be measured spectrophotometrically. nih.govnemi.govgov.bc.ca This method is applicable for determining total and dissolved sulfides in various water samples. nemi.govgov.bc.ca While robust, this technique can have limitations related to sample preparation time and interference from other compounds. nih.gov
Another approach involves the reaction of dialkyl sulfides with sodium nitroprusside in an alkaline medium, which, upon acidification, forms a pink-colored complex with an absorption maximum around 520 nm. agraria.com.br This method has been successfully applied to determine dimethyl sulfide in beer and water. agraria.com.br Advances in nanotechnology have also led to the development of colorimetric sensors using metal nanoparticles (e.g., gold or silver), which change color upon interaction with sulfur compounds due to aggregation or changes in their localized surface plasmon resonance (LSPR) properties. mdpi.com
Table 2: Comparison of Sensing Methods for Sulfide Analysis This table provides a general comparison of analytical methodologies.
| Method | Principle | Advantages | Common Challenges | Typical Detection Range |
| Mass Spectrometry (GC-MS) | Separation by GC, ionization and detection of mass-to-charge ratio of fragments. nih.gov | High selectivity and sensitivity, structural confirmation. libretexts.org | Expensive equipment, requires trained personnel, not easily portable. nih.govagraria.com.br | ppt to ppb. nih.gov |
| Electrochemical Sensors | Measurement of current/potential from redox reactions at an electrode. researchgate.net | High sensitivity, real-time analysis, portability, low cost. rsc.orgnih.gov | Electrode fouling (poisoning), interference from other electroactive species. nih.govacs.org | Picomolar to micromolar. nih.gov |
| Colorimetric Sensors | Analyte induces a visible color change in a reagent or on a surface. mdpi.com | Simple, low cost, visual detection, suitable for screening. mdpi.comnih.gov | Lower selectivity, interference from sample color/turbidity, reagent instability. mdpi.comnih.gov | Micromolar to millimolar. nih.gov |
Data sourced from multiple references. nih.govlibretexts.orgrsc.orgresearchgate.netmdpi.comnih.govnih.govacs.orgnih.govagraria.com.br
Methodological Challenges in Trace Analysis and Environmental Monitoring
The accurate detection and quantification of this compound and other VSCs at trace levels in environmental matrices present significant analytical challenges. researchgate.netnih.gov These difficulties stem from the inherent chemical properties of VSCs and the complexity of environmental samples. iastate.edu
Volatility and Reactivity: VSCs are, by definition, highly volatile and can be chemically reactive. nih.goviastate.eduresearchgate.net Their high volatility makes them prone to losses during sample collection, handling, and storage. water360.com.au Sulfur compounds are also susceptible to oxidation and can be lost through irreversible adsorption onto the surfaces of sampling containers and analytical instruments. iastate.eduresearchgate.netresearchgate.net For example, the use of stainless-steel canisters for sampling can lead to the rapid loss of reactive VSCs unless the surfaces have been specially treated with fused silica (B1680970) coatings. iastate.edu
Sample Collection and Storage: The choice of sampling material and storage conditions is critical for maintaining sample integrity. water360.com.au Studies have shown that storage time and temperature significantly impact the stability of VSCs in collected samples. water360.com.au For instance, storing air samples containing VSCs in Tedlar® bags at elevated temperatures leads to greater losses of mercaptans and sulfides over time. water360.com.au Pre-concentration techniques like solid-phase microextraction (SPME) are often necessary to detect trace levels, but these methods can also introduce artifacts or suffer from issues like relative humidity affecting sorbent performance. nih.goviastate.eduresearchgate.net
Matrix Interference: Environmental samples (e.g., air, water, soil) and food matrices are complex, containing numerous other compounds that can interfere with the analysis. oregonstate.eduresearchgate.net In gas chromatography, co-elution of hydrocarbons with sulfur compounds can quench the signal in flame photometric detectors (FPD), a common sulfur-selective detector. oregonstate.edu While pulsed-flame photometric detectors (PFPD) can overcome some of these limitations, significant matrix effects remain a challenge. oregonstate.edu In mass spectrometry, isobaric interferences (where different ions have the same nominal mass) can complicate analysis, necessitating high-resolution instruments or tandem MS (MS/MS) techniques to achieve accurate quantification. researchgate.net For example, the analysis of sulfur (³²S⁺) by inductively coupled plasma-mass spectrometry (ICP-MS) is hindered by significant polyatomic interferences from ¹⁶O¹⁶⁺. researchgate.net
These challenges underscore the need for meticulous method development, including careful selection of sampling and storage protocols, use of appropriate analytical instrumentation, and implementation of rigorous quality control measures to ensure the generation of reliable data in the trace analysis of this compound. nih.govresearchgate.net
Computational Chemistry and Theoretical Modeling of Butyl Methyl Sulfide
Quantum Mechanical Studies
Quantum mechanical (QM) studies provide fundamental insights into the electronic structure, geometry, and energetic properties of butyl methyl sulfide (B99878). These computational approaches are essential for understanding its behavior at a molecular level.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the properties of molecules. Ab initio methods are based on first principles, using only fundamental constants, while DFT methods incorporate electron correlation through an electron density functional. researchgate.net
For sulfur-containing compounds like butyl methyl sulfide, specialized basis sets are often employed to accurately describe the electronic structure around the sulfur atom. For instance, the aug-cc-pV(Q+d)Z basis set, which includes tight d-functions, has been used to address core polarization effects for third-row atoms like sulfur. nist.gov Various levels of theory, such as B3LYP, have been successfully used to optimize geometries and predict properties of related sulfide molecules. researchgate.netnih.gov For example, calculations on ethyl methyl sulfide and di-tert-butyl sulfide have utilized methods like CCSD(T) and the CBS-QB3 level of theory for high-accuracy energy and rate constant calculations. mit.eduresearchgate.netrsc.orgsciencepublishinggroup.com
DFT calculations have been instrumental in understanding various aspects of similar molecules. For instance, in the study of tert-butyl methyl ether decomposition, the ωB97XD/LANL2DZ level of theory was used to investigate the reaction mechanism. amelica.org Similarly, the conformational free energy differences in substituted 1,3-dioxanes containing methyl sulfide groups were calculated using B3LYP with 6-31G(d) and 6-311++G(d,p) basis sets. researchgate.net
| Molecule/System | Computational Method | Basis Set | Properties Studied | Reference |
|---|---|---|---|---|
| Di-tert-butyl sulfide | CCSD(T) | cc-pVDZ-F12 | Reaction rates | butler.edu |
| Ethyl methyl sulfide | CBS-QB3 | - | Thermochemistry, Reaction kinetics | researchgate.netsciencepublishinggroup.com |
| tert-Butyl methyl ether | ωB97XD | LANL2DZ | Decomposition mechanism | amelica.org |
| cis-2-tert-butyl-5-(methylthio)-1,3-dioxane | B3LYP | 6-31G(d), 6-311++G(d,p) | Conformational free energy | researchgate.net |
Conformational Landscapes and Torsional Potentials
The conformational landscape of this compound is determined by the rotation around its single bonds, leading to various spatial arrangements (conformers) with different energies. Understanding these conformational preferences is crucial for predicting its physical and chemical properties.
Theoretical calculations are used to map the potential energy surface as a function of dihedral angles. For related molecules like dimethyl sulfide, ab initio gradient methods with polarization functions have confirmed a staggered conformation with C2v symmetry as the equilibrium state. oup.com In studies of ethyl methyl sulfide, conformational minima were identified at specific dihedral angles, although the energy barriers were found to be relatively low. nih.gov
The study of chalcogen-bridged compounds has shown that transitioning from oxygen to sulfur bridges can drastically alter conformational equilibria. umanitoba.ca For instance, S-bridged compounds with saturated side chains tend to have more conformers that are closer in energy compared to their oxygen counterparts. umanitoba.ca In the case of substituted 1,3-dioxanes with a tert-butylsulfonyl group, a near-eclipsing conformation was found to be surprisingly stable, a phenomenon explored through computational analysis of the potential energy surface. rsc.org
| Molecule | Method | Key Finding | Reference |
|---|---|---|---|
| Dimethyl sulfide | Ab initio gradient | Staggered (C2v) conformation is most stable. | oup.com |
| Ethyl methyl sulfide | MP2/6-311+G(2d,p) | Conformational minima at χ3 = ±67°, 180°. | nih.gov |
| cis-2-tert-butyl-5-(tert-butylsulfonyl)-1,3-dioxane | - | A near-eclipsed conformation is energetically favorable. | rsc.org |
Molecular Simulation and Dynamics
Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations provide a detailed view of molecular behavior and are particularly useful for studying dynamic processes.
For systems involving sulfides, reactive force fields (ReaxFF) are often employed in MD simulations to model chemical reactions. For example, ReaxFF simulations have been used to study the thermal film growth from di-tert-butyl disulfide on an iron surface, elucidating the reaction pathways leading to iron sulfide formation. acs.org Similarly, MD simulations with a ReaxFF interatomic potential were developed to investigate the structural, mechanical, and kinetic behavior of amorphous lithiated sulfur compounds, which are relevant in battery materials. rsc.org These simulations revealed how properties like ultimate strength and Young's modulus change with lithium content. rsc.org
Scanning tunneling microscopy (STM) studies combined with theoretical modeling have also explored the behavior of this compound on surfaces. Although achiral in the gas phase, this compound becomes chiral upon binding to a Cu(111) surface, and its rotation can be controlled, demonstrating its potential as a single-molecule electric motor. chinesechemsoc.org
Kinetic Modeling of Reaction Mechanisms
Kinetic modeling aims to understand and predict the rates of chemical reactions. For complex systems, this often involves the use of automated reaction mechanism generators.
The pyrolysis of alkyl sulfides has been a subject of such studies. For instance, the automated kinetic model builder Genesys has been used to develop mechanisms for the thermal decomposition of diethyl sulfide and ethyl methyl sulfide. researchgate.netrsc.org Similarly, the Reaction Mechanism Generator (RMG) has been employed to create reaction networks for the thermal decomposition of di-tert-butyl sulfide, using rate parameters derived from high-level ab initio calculations. mit.edubutler.edu These models have shown that a concerted unimolecular decomposition is a key reaction step. mit.edubutler.edu
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) and Predictive Models
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physical properties. These models use molecular descriptors, which are numerical representations of chemical information.
Several QSPR models have been developed to predict various properties of organic compounds, including sulfides. For example, a QSPR model was created to predict the standard enthalpy of formation (ΔHf°) for a large set of 1115 organic compounds, which included methyl n-butyl sulfide. nih.gov This model utilized specific molecular descriptors to establish a correlation between the chemical structure and the enthalpy of formation. nih.gov
Research Applications and Future Outlook for Butyl Methyl Sulfide
Role of Butyl Methyl Sulfide (B99878) in Organic Synthesis and Building Block Chemistry
Butyl methyl sulfide, a member of the thioether class of organosulfur compounds, serves as a versatile building block in the field of organic synthesis. solubilityofthings.comsigmaaldrich.com Its unique structure, which features a sulfur atom bonded to both a butyl and a methyl group, allows it to participate in a variety of chemical reactions. solubilityofthings.comontosight.ai This makes it a valuable component in the synthesis of more complex molecules. solubilityofthings.com The reactivity of thioethers like this compound, while less than that of thiols, allows for specific chemical transformations, including oxidation to form sulfoxides and sulfones. mdpi.com
Intermediate in Pharmaceutical Synthesis
The structural motif of this compound is found within more complex molecules that are of interest in the pharmaceutical industry. solubilityofthings.comsigmaaldrich.com Thioethers, in general, are recognized as important intermediates in the synthesis of various pharmaceutical compounds. google.comthieme-connect.com For instance, the core structure of esomeprazole, a proton pump inhibitor, contains a sulfide linkage that is a critical part of the molecule's final structure. google.com While not directly this compound, this example illustrates the role of sulfide intermediates in creating pharmaceutically active agents. The synthesis of such compounds often involves the creation of a carbon-sulfur bond, a fundamental reaction in which simple sulfides can be model compounds or starting points. researchgate.net
Precursor for Advanced Organic Molecules
This compound and its isomers, such as tert-butyl methyl sulfide, are utilized as precursors in the synthesis of more advanced and complex organic molecules. solubilityofthings.comcymitquimica.com These sulfides can undergo various transformations, such as oxidation, to yield sulfoxides and sulfones, which are themselves important functional groups in organic chemistry. mdpi.com For example, tert-butyl methyl sulfide has been oxidized to tert-butyl methyl sulfone. mdpi.com Furthermore, borane (B79455) adducts of sulfides, including tert-butyl methyl sulfide, have been explored as reagents in hydroboration reactions, a key process for creating carbon-boron bonds which can then be further functionalized. acs.org The ability of the sulfide group to be manipulated chemically makes it a useful handle in the construction of intricate molecular architectures. solubilityofthings.com
Emerging Applications in Materials Science
The unique properties imparted by the sulfur atom in thioethers suggest potential applications for compounds like this compound in materials science. solubilityofthings.com The presence of sulfur can enhance properties such as durability and chemical resistance in materials. solubilityofthings.com
Polymer and Composite Material Development
Sulfur-containing polymers are a significant area of research in materials science, known for their enhanced thermal resistance, mechanical strength, and other desirable properties. acs.org While direct polymerization of this compound is not a common application, the principles of incorporating sulfur into polymer backbones are well-established. For example, polyphenylene sulfide (PPS) is a high-performance thermoplastic created through the polycondensation of sodium sulfide with 1,4-dichlorobenzene. scientific.net The study of simpler sulfur compounds contributes to the understanding of how sulfur linkages influence the properties of larger polymer systems. acs.org The development of composite materials, which combine two or more materials to achieve superior properties, is another area where sulfur-containing components can play a role. essentialchemicalindustry.org For instance, the introduction of sulfur-containing groups can modify the properties of polymer matrices in composites. mdpi.com
Functional Materials with Tailored Properties
The development of functional materials with specific, tailored properties is a key goal in materials science. The incorporation of organosulfur compounds is one strategy to achieve this. For example, research into high refractive index polymers has explored the use of sulfur-containing monomers to create materials for advanced optical applications. acs.org The sulfur atoms in these polymers contribute to their high refractive index. Additionally, organosulfur compounds are being investigated as precursors for the atomic layer deposition of metal sulfide films, which have applications in catalysis and nanoscience. researchgate.net
Contributions to Olfactory Science and Flavor Chemistry
Volatile sulfur compounds, including simple sulfides like this compound, are well-known for their strong and often distinct odors. ontosight.aithegoodscentscompany.comcymitquimica.com This makes them significant in the fields of olfactory science and flavor chemistry.
The sensory perception of these compounds can vary greatly with concentration; what might be perceived as unpleasant at high concentrations can be a key flavor note at lower levels. acs.orgacs.org For example, dimethyl sulfide is known for its "cabbage" or "sulfurous" aroma at high concentrations, but at lower levels, it contributes to the characteristic flavor of canned corn and the fruity notes in wine. acs.orgacs.org this compound itself is noted for having a sulfurous, garlic-like, or onion-like odor. ontosight.aithegoodscentscompany.com
The study of how the human nose detects these potent odorants is an active area of research. acs.orgacs.org Recent studies have identified specific olfactory receptors that respond to sulfur-containing compounds, and have even found that metal ions like copper can play a role in the detection of certain thiols and thioethers. acs.orgacs.org The low odor thresholds of many volatile sulfur compounds make them important components of both pleasant and unpleasant aromas in a wide range of foods and other natural sources. acs.orgnih.gov For example, various alkyl sulfides have been identified as contributors to the aroma of everything from truffles to cooked broccoli. acs.org
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Odor Description |
| This compound | 628-29-5 | C5H12S | 104.21 | 123 | Sulfurous, garlic-like |
| tert-Butyl methyl sulfide | 6163-64-0 | C5H12S | 104.21 | Not specified | Not specified |
| sec-Butyl methyl sulfide | 10359-64-5 | C5H12S | 104.21 | 116-117 | Not specified |
| Dimethyl sulfide | 75-18-3 | C2H6S | 62.13 | 37.3 | Cabbage-like, sulfurous |
| Dibutyl sulfide | 544-40-1 | C8H18S | 146.29 | 188-189 | Not specified |
Environmental Remediation and Monitoring Technologies
The role of thioethers, including this compound, in environmental science is primarily associated with their presence as pollutants and their potential use in remediation technologies. Research in this area focuses on both detecting these compounds and removing them from various environmental matrices.
Thioether compounds can be contaminants in soil and water, often originating from industrial activities or crude oil spills. esaa.org The development of effective remediation and monitoring techniques is crucial for environmental protection. While much of the research encompasses a broad range of organic sulfur compounds, the principles and technologies are applicable to this compound.
One area of research is the adsorption of organic sulfur compounds. Studies have shown that zeolites can be effective in removing compounds like dimethyl sulfide (DMS) from gas streams. researchgate.net Different types of zeolites, such as Na-Y, Na-X, and Ca-X, have demonstrated high removal ratios for sulfur compounds. researchgate.net This suggests that similar adsorbent technologies could be developed and optimized for the specific removal of this compound from industrial emissions or contaminated air.
Another approach involves functionalized materials for remediation. For instance, thioether-functionalized mesoporous nanofiber membranes have been developed for the selective adsorption and removal of heavy metal ions like mercury (Hg²⁺) from wastewater. nih.gov The thioether groups on these materials act as highly selective binding sites for heavy metals. nih.gov This application showcases the potential for incorporating the sulfide functional group, central to this compound's structure, into advanced remediation materials.
In terms of environmental monitoring, the detection of volatile sulfur compounds is important for air and water quality assessment. Technologies such as thermal desorption (TD) combined with gas chromatography/mass spectrometry (GC/MS) are powerful techniques for measuring a wide range of organic vapors in the air, including various sulfides. lcms.cz Furthermore, specialized sensor arrays are being developed for the selective monitoring of specific sulfur-based compounds in complex mixtures like natural gas. researchgate.net These advanced analytical methods are essential for tracking the presence and concentration of compounds like this compound in the environment.
The table below summarizes technologies relevant to the remediation and monitoring of thioethers.
| Technology/Method | Application | Target Compounds/Analytes | Principle of Operation | Reference |
| Zeolite Adsorption | Gas stream purification | Dimethyl sulfide, t-butylmercaptan | Physical adsorption onto porous zeolite materials. | researchgate.net |
| Functionalized Membranes | Heavy metal removal from water | Mercury (Hg²⁺) | Selective binding of metal ions to thioether functional groups on a membrane surface. | nih.gov |
| Thermal Desorption-GC/MS | Air quality monitoring | Volatile organic compounds (VOCs) | Concentration of volatile analytes on a sorbent tube followed by thermal release and chromatographic separation/detection. | lcms.cz |
| Microfluidic Gas Sensor Array | Selective gas monitoring | t-butyl mercaptan, methyl ethyl sulphide | An array of different sensors combined with a machine learning model to predict the presence and concentration of specific odorants. | researchgate.net |
Prospects in Industrial Catalysis and Process Engineering
This compound and related thioethers are significant in the fields of industrial catalysis and process engineering, both as products of synthesis and as substrates for creating other valuable chemicals. frontiersin.orgfiveable.me Future prospects lie in developing more efficient, selective, and sustainable catalytic processes.
A key area of research is the catalytic oxidation of sulfides. The selective oxidation of thioethers to sulfoxides and sulfones is a powerful transformation in industrial chemistry, as these products are important intermediates for pharmaceuticals and other fine chemicals. frontiersin.orgresearchgate.net Hydrogen peroxide is often favored as a "green" oxidant because its only byproduct is water. csic.es
Research using titanium silicalite-1 (TS-1) as a catalyst has specifically investigated the shape-selective oxidation of four isomers of this compound. researchgate.net This study revealed that for n-butyl, iso-butyl, and sec-butyl methyl thioethers, the dominant product was the sulfone (further oxidation), whereas for the bulkier tert-butyl methyl thioether, the reaction primarily yielded the sulfoxide (B87167) (partial oxidation). researchgate.net This demonstrates the potential of using shape-selective catalysts to control the reaction outcome for different isomers of this compound. Molecular simulations suggest that for the tert-butyl isomer, the shape selectivity of the zeolite catalyst inhibits the formation of the even bulkier sulfone. researchgate.net
The findings from the catalytic oxidation of this compound isomers are detailed in the table below.
| Substrate | Catalyst | Primary Product | Key Finding | Reference |
| n-Butyl methyl sulfide | TS-1 Zeolite | Sulfone | Favors complete oxidation to sulfone. | researchgate.net |
| iso-Butyl methyl sulfide | TS-1 Zeolite | Sulfone | Favors complete oxidation to sulfone. | researchgate.net |
| sec-Butyl methyl sulfide | TS-1 Zeolite | Sulfone | Favors complete oxidation to sulfone. | researchgate.net |
| tert-Butyl methyl sulfide | TS-1 Zeolite | Sulfoxide | Shape selectivity of the catalyst hinders further oxidation to the bulkier sulfone. | researchgate.net |
In process engineering, the synthesis of unsymmetrical sulfides like this compound is an area of continuous improvement. Traditional methods often involve the reaction of thiols with alkyl halides. vulcanchem.com However, future developments are focused on greener and more efficient synthesis routes. For example, solvent-free phase transfer catalysis has been successfully applied to the synthesis of related compounds like sec-butyl disulfide, achieving high yields and minimizing environmental pollution. google.com Adopting similar technologies for this compound production could reduce waste and energy consumption.
Furthermore, catalytic transalkylation reactions, such as reacting dimethyl sulfide with dibutyl sulfide, represent another potential pathway for producing this compound, analogous to methods used for producing methyl ethyl sulfide. vulcanchem.com The development of robust and recyclable catalysts for such reactions is a key goal in process engineering to create more economical and sustainable manufacturing processes. frontiersin.orgresearchgate.net
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
